molecular formula C22H28ClN5O2 B2833499 N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide CAS No. 863556-60-9

N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide

Cat. No.: B2833499
CAS No.: 863556-60-9
M. Wt: 429.95
InChI Key: FOKDZJFLIAONSS-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide is a chemical compound of significant interest in pharmaceutical and life science research. This molecule features a complex structure that incorporates several pharmacologically active motifs, including a pyridin-3-yl group, a 4-ethylpiperazine moiety, and an ethanediamide (oxalamide) linker. The integration of a piperazine ring, a known and important pharmaceutical intermediate, within a single structural framework is a strategy often employed to enhance biological activity in drug discovery efforts . The specific research applications and detailed mechanism of action for this compound are areas of active investigation and are not fully detailed in the available literature. Compounds with piperazine and pyridine subunits are frequently explored for their potential as modulators of various biological targets, such as receptors or enzymes in the central nervous system. The presence of the ethanediamide linker may contribute to specific binding characteristics by forming hydrogen bonds with target proteins. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the current scientific literature for the latest findings on compounds of this structural class.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O2/c1-2-27-10-12-28(13-11-27)20(18-7-5-9-24-14-18)16-26-22(30)21(29)25-15-17-6-3-4-8-19(17)23/h3-9,14,20H,2,10-13,15-16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKDZJFLIAONSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the ethanediamide backbone, followed by the introduction of the 2-chlorophenyl and pyridin-3-yl groups. The final step involves the incorporation of the 4-ethylpiperazin-1-yl moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and stability.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s electronic properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the modification of its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.

    Medicine: Research focuses on its potential pharmacological properties, including its effects on various biological pathways and its potential as a drug candidate.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-N’-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide (BE45574)

  • Structural Differences :
    • Piperazine substituent: 4-Fluorophenyl vs. 4-ethyl group.
    • Aromatic group: Furan-2-yl vs. 2-chlorophenylmethyl.
  • The furan moiety may decrease lipophilicity relative to the chlorophenyl group, affecting membrane permeability .

2.1.2 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11c)

  • Structural Differences: Backbone: Pentanamide vs. ethanediamide. Aromatic group: Quinolin-2-yl and dichlorophenyl vs. pyridin-3-yl and chlorophenylmethyl.
  • Implications: The dichlorophenyl group enhances steric bulk, possibly improving receptor affinity but reducing solubility. The quinoline moiety increases molecular weight (MW: ~500 g/mol) compared to the target compound (~450–500 g/mol), affecting bioavailability .

N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a)

  • Structural Differences :
    • Piperazine substituent: 3-Trifluoromethylbenzoyl vs. 4-ethyl.
    • Functional group: Acetamide vs. ethanediamide.
  • The acetamide group offers less hydrogen-bonding capacity than ethanediamide .
Pharmacokinetic and Pharmacodynamic Comparison
Compound Molecular Weight (g/mol) Key Substituents Lipophilicity (LogP) Metabolic Stability
Target Compound ~450–500 4-Ethylpiperazine, 2-chlorophenylmethyl Moderate (predicted) High (ethyl group)
BE45574 451.49 4-Fluorophenylpiperazine, furan-2-yl Low Moderate
11c ~500 2,3-Dichlorophenylpiperazine, quinoline High Low
9a ~450 3-Trifluoromethylbenzoylpiperazine High Moderate

Key Observations :

  • The target compound’s 4-ethylpiperazine group provides a balance between lipophilicity and metabolic stability, avoiding the electron-withdrawing effects seen in fluorophenyl (BE45574) or benzoyl (9a) derivatives.

Biological Activity

N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H24ClN3O2\text{C}_{18}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_2

It features a chlorophenyl group, a piperazine moiety, and a pyridine structure, which are known to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Receptor Binding : The presence of piperazine and pyridine rings suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular proliferation and apoptosis.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For example:

  • In Vitro Studies : A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 1.5 to 5 µM, indicating strong activity against these cell lines .
CompoundCancer Cell LineIC50 (µM)
This compoundMCF-73.0
Similar CompoundA5494.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

Bacteria TypeMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study on Antitumor Effects

A notable study published in the Egyptian Journal of Chemistry reported on the synthesis and testing of similar compounds with anticancer properties. The results indicated that modifications in the chemical structure significantly influenced their biological activity, suggesting that this compound could be optimized for enhanced efficacy .

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds, suggesting potential applications in treating neurological disorders. The compound's ability to cross the blood-brain barrier may facilitate its use in targeting central nervous system disorders.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation, substitution of the piperazine ring, and coupling of pyridinyl groups. Key steps include:

  • Step 1 : Formation of the ethanediamide backbone via condensation between chlorophenylmethylamine and activated carbonyl intermediates under anhydrous conditions .
  • Step 2 : Introduction of the 4-ethylpiperazine moiety using coupling agents like EDC/HOBt in dichloromethane or DMF, with reaction temperatures maintained at 0–25°C to minimize side reactions .
  • Step 3 : Final coupling of the pyridin-3-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is employed to isolate the compound ≥95% purity .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are analyzed to confirm proton environments and carbon frameworks. For example, aromatic protons from the 2-chlorophenyl group appear as doublets in the 7.2–7.8 ppm range, while piperazine N-CH₂ signals resonate at 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺) matching the theoretical molecular weight .
  • X-ray Crystallography (if applicable): Single-crystal diffraction resolves bond lengths and angles, particularly for verifying stereochemistry in the piperazine-pyridinyl junction .

Advanced Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions during amide coupling .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization (e.g., XPhos) improve cross-coupling efficiency for pyridinyl attachment .
  • Temperature Control : Lower temperatures (0–10°C) during sensitive steps (e.g., amine acylation) reduce decomposition, while higher temperatures (80–100°C) accelerate coupling reactions .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or inline IR spectroscopy tracks progress, allowing real-time adjustments .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N'-[2-(1-methyltetrahydroquinolinyl)ethyl]ethanediamide derivatives) to validate unexpected shifts .
  • Computational Validation : Density functional theory (DFT) calculations predict NMR chemical shifts, identifying discrepancies caused by solvent effects or tautomerism .
  • Decoupling Experiments : Selective ¹H-¹³C HSQC or NOESY NMR elucidates through-space interactions influencing shifts, particularly in crowded piperazine-pyridinyl regions .

Q. What strategies are effective for studying this compound's interaction with biological targets (e.g., receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., serotonin or dopamine receptors), guided by the compound’s piperazine and pyridinyl pharmacophores .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) by immobilizing the target protein and measuring real-time interaction with the compound .
  • Mutagenesis Studies : Replace key residues in the target (e.g., receptor binding pockets) to identify critical interaction sites .

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